[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride
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Overview
Description
[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride typically involves the reduction of an indole derivative followed by the introduction of a methanol group. One common method includes the catalytic hydrogenation of an indole precursor in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting intermediate is then treated with formaldehyde and a reducing agent like sodium borohydride (NaBH4) to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methanol group, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a methanol group.
(2S,3aS,7aS)-benzyl octahydro-1H-indole-2-carboxylate: Another related compound with a benzyl ester group.
Uniqueness
[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride is unique due to its specific structural features, such as the presence of a methanol group and its hydrochloride salt form
Properties
IUPAC Name |
[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-8-5-7-3-1-2-4-9(7)10-8;/h7-11H,1-6H2;1H/t7-,8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYABJKAUIAYFJ-YWUTZLAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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